4-(Trifluoromethyl)umbelliferyl butyrate

Übersicht

Beschreibung

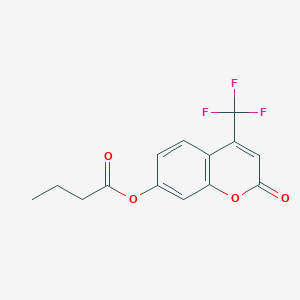

4-(Trifluoromethyl)umbelliferyl butyrate is a fluorogenic substrate commonly used in biochemical assays. It is known for its ability to produce a fluorescent signal upon enzymatic hydrolysis, making it valuable in various research applications. The compound has the molecular formula C14H11F3O4 and a molecular weight of 300.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)umbelliferyl butyrate typically involves the esterification of 4-(Trifluoromethyl)umbelliferone with butyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)umbelliferyl butyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the release of 4-(Trifluoromethyl)umbelliferone and butyric acid .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases or lipases in a buffered aqueous solution.

Reaction Conditions: Typically carried out at a pH of 8.0 and a temperature of 37°C.

Major Products

The major products formed from the hydrolysis of this compound are 4-(Trifluoromethyl)umbelliferone and butyric acid .

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)umbelliferyl butyrate is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemical Assays: Used as a substrate in assays to measure esterase and lipase activity.

Drug Discovery: Employed in high-throughput screening to identify potential inhibitors of esterases and lipases.

Medical Diagnostics: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.

Industrial Applications: Applied in the development of biosensors for detecting specific enzymes in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)umbelliferyl butyrate involves its hydrolysis by esterases or lipases. Upon enzymatic cleavage, the compound releases 4-(Trifluoromethyl)umbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of esterases and lipases, where the hydrolysis reaction occurs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methylumbelliferyl butyrate

- 7-Methoxy-4-(Trifluoromethyl)coumarin

- 4-Methylumbelliferyl propionate

- 7-Ethoxy-4-(Trifluoromethyl)coumarin

Uniqueness

4-(Trifluoromethyl)umbelliferyl butyrate is unique due to its trifluoromethyl group, which enhances its fluorogenic properties compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .

Biologische Aktivität

4-(Trifluoromethyl)umbelliferyl butyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and an umbelliferone moiety, which contribute to its unique chemical properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the compound exerts its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby exerting analgesic and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties against multidrug-resistant strains. For instance, studies have reported that trifluoromethyl-substituted compounds demonstrate significant activity against Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| Fluoro-substituted salicylanilide | 0.031 - 0.062 | Excellent against MRSA |

Anti-inflammatory Effects

Butyrate, a short-chain fatty acid closely related to the structure of this compound, has been extensively studied for its anti-inflammatory properties. Clinical studies have shown that butyrate can reduce inflammation in ulcerative colitis patients by modulating immune responses and enhancing epithelial barrier function . The potential of this compound as an anti-inflammatory agent warrants further investigation.

Case Studies

- Ulcerative Colitis Treatment : A case study involving butyrate therapy highlighted its effectiveness in reducing symptoms and improving quality of life for patients resistant to conventional treatments. Patients receiving butyrate showed significant reductions in bowel movement frequency and inflammatory markers .

- Antimicrobial Efficacy : In vitro studies have demonstrated that compounds similar to this compound possess potent antimicrobial activity against resistant strains of bacteria, suggesting that this compound may also exhibit similar properties when further studied .

Research Findings

Recent studies have focused on the synthesis and evaluation of various trifluoromethyl-substituted compounds for their biological activities. The findings suggest that modifications in the chemical structure can lead to enhanced activity against specific pathogens while maintaining low cytotoxicity to human cells .

Eigenschaften

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O4/c1-2-3-12(18)20-8-4-5-9-10(14(15,16)17)7-13(19)21-11(9)6-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOAEWNUCWIZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350924 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-64-0 | |

| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.